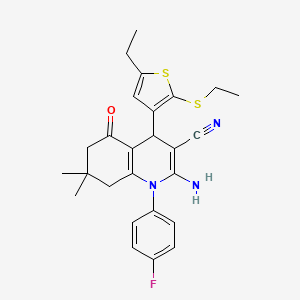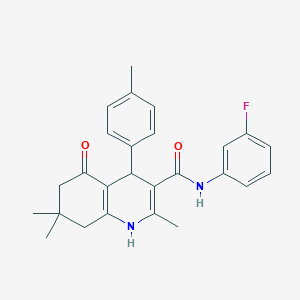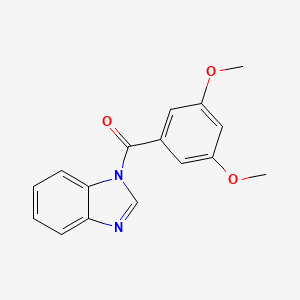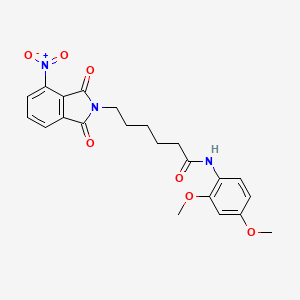![molecular formula C23H10F5NO3S B11640083 3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11640083.png)
3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole, pentafluorophenyl, and chromenone
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Pentafluorophenyl Group: The pentafluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Coupling with Chromenone: The final step involves the coupling of the benzothiazole and pentafluorophenyl intermediates with chromenone under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new chemical entities with desired properties.
Biological Studies: The compound is used in biological studies to understand its interaction with biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2H-chromen-2-one include:
3-(1,3-benzothiazol-2-yl)aniline: This compound shares the benzothiazole moiety but lacks the chromenone and pentafluorophenyl groups.
2-(1,3-benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile: This compound contains the benzothiazole moiety and a different aromatic group.
4-(6-methyl-1,3-benzothiazol-2-yl)aniline: This compound has a similar benzothiazole structure with a different substituent.
The uniqueness of this compound lies in its combination of the benzothiazole, pentafluorophenyl, and chromenone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H10F5NO3S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H10F5NO3S/c24-17-13(18(25)20(27)21(28)19(17)26)9-31-11-6-5-10-7-12(23(30)32-15(10)8-11)22-29-14-3-1-2-4-16(14)33-22/h1-8H,9H2 |
InChI Key |
CBXLRWIQTWBVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C(=C(C(=C5F)F)F)F)F)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640058.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
